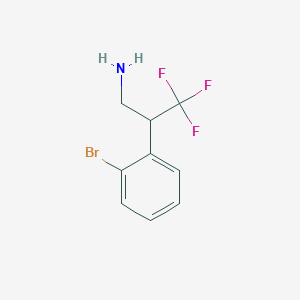

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Description

Properties

Molecular Formula |

C9H9BrF3N |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

2-(2-bromophenyl)-3,3,3-trifluoropropan-1-amine |

InChI |

InChI=1S/C9H9BrF3N/c10-8-4-2-1-3-6(8)7(5-14)9(11,12)13/h1-4,7H,5,14H2 |

InChI Key |

RXGPAURACJWHIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates: 2-Bromo-3,3,3-trifluoropropene and Related Precursors

The preparation of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine generally begins with the synthesis of 2-bromo-3,3,3-trifluoropropene , a crucial intermediate.

Method Summary:

- Step 1: Bromination of trifluoropropene under illumination to yield 2,3-dibromo-1,1,1-trifluoropropane.

- Step 2: Dehydrohalogenation of the dibromo intermediate using alkali (NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride) under controlled reflux to afford 2-bromo-3,3,3-trifluoropropene.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Bromine addition temperature | 20–100 °C |

| Illumination source | Visible light (incandescent lamps, daylight) |

| Alkali solution | Sodium hydroxide (NaOH) |

| Phase-transfer catalysts | Tetrabutylammonium chloride, benzyltriethylammonium chloride, or tetrabutylammonium bromide |

| Reaction temperature (Step 2) | 40–90 °C |

| Reflux ratio | 1:1 to 10:1 |

| Reaction time | 4–7 hours |

| Yield | 69.2% to 99.2% (depending on conditions) |

| Purity | 82.7% to 99.8% |

- Use of a phase-transfer catalyst significantly improves yield and reduces reaction time.

- Optimal temperature and catalyst choice influence purity and yield.

- Light source intensity affects the bromination step efficiency.

This method is industrially viable due to its simplicity, cost-effectiveness, and high yield.

Introduction of the 2-(2-Bromophenyl) Moiety and Trifluoromethyl Group

A critical intermediate for the amine is 2-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol , which can be synthesized via trifluoromethylation of 2′-bromoacetophenone.

- Trifluoromethylation of 2′-bromoacetophenone using trifluoromethyltrimethylsilane (TMSCF3).

- Removal of the trimethylsilyl group with tetrabutylammonium fluoride (TBAF) to yield the racemic trifluoromethylated alcohol.

- Chiral resolution using (1S)-(-)-camphanic chloride to separate enantiomers if needed.

This approach yields the trifluoromethylated intermediate in good yield (~85%) and allows for high diastereoselectivity after resolution.

Conversion to this compound

The final amination step to obtain this compound involves:

- Functional group transformation of the trifluoromethylated alcohol or related precursors into the corresponding amine.

- This can be achieved via reductive amination or substitution reactions on suitable activated intermediates (e.g., halides or tosylates derived from the alcohol).

While explicit detailed protocols for this exact amination step are less commonly reported in the public literature, general methodologies in organofluorine chemistry suggest:

- Use of ammonia or primary amines under reductive conditions.

- Catalytic hydrogenation or metal hydride reagents may be employed.

- Protection/deprotection strategies might be necessary to preserve stereochemistry and functional group integrity.

Summary Table of Preparation Steps

| Step No. | Compound/Intermediate | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,3-Dibromo-1,1,1-trifluoropropane | Bromine, trifluoropropene, visible light, 20–100 °C | 95–99 | - | Bromination under illumination |

| 2 | 2-Bromo-3,3,3-trifluoropropene | NaOH, phase-transfer catalyst, reflux 40–90 °C | 69–99 | 82–99 | Dehydrohalogenation with catalyst improves yield |

| 3 | 2-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol | TMSCF3, TBAF, 2′-bromoacetophenone | ~85 | - | Trifluoromethylation and desilylation |

| 4 | This compound | Reductive amination or substitution | Variable | - | Final amination step; conditions vary by protocol |

Research and Process Optimization Insights

- The use of phase-transfer catalysts such as tetrabutylammonium salts is critical to achieving high yields and purity in the dehydrohalogenation step converting dibromo intermediates to 2-bromo-3,3,3-trifluoropropene.

- Illumination during bromination can be performed with various visible light sources, including incandescent lamps, with reaction times around 4 hours.

- Chiral resolution of trifluoromethylated intermediates allows access to enantiopure amine derivatives, which is essential for applications requiring stereochemical control.

- Purification techniques such as column chromatography are typically employed to separate diastereomers and purify final products.

- Industrial scale-up considerations include controlling temperature, reflux ratio, and catalyst loading to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromine atom can be reduced to form a phenyl group without the bromine substituent.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives without bromine.

Substitution: Formation of hydroxyl or alkyl-substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Research Implications

- Electron-Withdrawing Effects : The trifluoromethyl group in 2-(2-bromophenyl)-3,3,3-TFP enhances resistance to oxidative metabolism, a trait shared with SB-705498’s trifluoromethylpyridine moiety .

- Halogen Role : Bromine’s polarizability may improve binding to hydrophobic enzyme pockets compared to chlorine, as seen in bromopheniramine derivatives .

- Synthetic Scalability : The photocatalyst-free synthesis of the target compound offers advantages over palladium- or tin-dependent routes .

Biological Activity

2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine, with the molecular formula C₁₀H₁₀BrF₃N, is a compound of significant interest due to its unique structural features and potential biological activities. This compound contains a bromophenyl group and a trifluoropropanamine moiety, which impart distinctive chemical properties that influence its reactivity and biological interactions. The presence of bromine enhances its reactivity, while the trifluoromethyl group stabilizes certain intermediates during chemical reactions. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The unique structure of this compound includes:

- Bromophenyl Group : Enhances reactivity and provides a site for nucleophilic substitution.

- Trifluoromethyl Group : Stabilizes reactive intermediates and affects lipophilicity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine | C₁₀H₉ClF₃N | Contains chlorine instead of bromine |

| N-benzyl-2-bromo-3,3,3-trifluoropropan-1-amine | C₁₀H₁₁BrF₃N | Benzyl substitution enhances lipophilicity |

| 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol | C₁₀H₉BrF₃O | Similar structure but with hydroxyl group |

The presence of both bromine and trifluoromethyl groups distinguishes this compound from other similar compounds, enhancing its reactivity and potential biological properties.

Research indicates that compounds with similar structures exhibit various biological activities. For example:

- Antileishmanial and Antimalarial Activities : Related compounds have shown significant efficacy against these pathogens by disrupting ATP production in mitochondria.

Pharmacokinetics

The pharmacokinetic profile of fluorinated amines often includes assessments of:

- In vitro microsomal stability

- Plasma protein binding

- Kinetic solubility

- Lipophilicity

- Passive permeability

These parameters are critical for predicting the bioavailability and therapeutic potential of this compound.

Study 1: Enzyme Interaction

In a study investigating enzyme interactions, this compound was evaluated as a biochemical probe. The results indicated that this compound could effectively modulate enzyme activity through competitive inhibition mechanisms.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related trifluoropropanamines. The findings revealed potent activity against various bacterial strains, suggesting that structural modifications like bromination could enhance antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Bromophenyl)-3,3,3-trifluoropropan-1-amine in high purity?

- Methodological Answer : The synthesis typically involves bromination of a phenyl precursor followed by trifluoromethylation. Key steps include:

- Bromination : Use of bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Trifluoromethylation : Reaction with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) in anhydrous solvents like THF or DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the amine product. Monitor purity via HPLC or GC-MS .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm the presence of the bromophenyl and trifluoromethyl groups. For example, the NMR should show a singlet for the -CF group .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and bond angles, particularly for the amine moiety .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (CHBrFN) and isotopic pattern due to bromine .

Advanced Research Questions

Q. What reaction mechanisms govern the trifluoromethylation step in synthesizing this compound?

- Methodological Answer : The trifluoromethylation likely proceeds via a nucleophilic substitution (SN2) or radical pathway, depending on the reagent. For example:

- Radical Mechanism : Using TMSCF with a Cu(I) catalyst generates CF radicals, which attack the bromophenyl intermediate. Monitor intermediates via EPR spectroscopy or trapping experiments .

- Kinetic Studies : Vary reaction temperature and reagent stoichiometry to determine rate laws. DFT calculations can model transition states .

Q. How does the bromophenyl group influence the compound’s interaction with biological targets?

- Methodological Answer : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity and may act as a hydrogen-bond acceptor. To assess bioactivity:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorescence polarization .

- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) to measure affinity for GPCRs .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Conflicting reports may arise from varying solvent systems or impurities. Address this by:

- Replicating Conditions : Test stability in buffered solutions (pH 1–7) at 25°C and 37°C. Use LC-MS to track degradation products .

- Computational pKa Prediction : Tools like MarvinSketch or ACD/Labs can estimate amine protonation states, guiding experimental design .

Experimental Design & Data Analysis

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/ethanol mobile phases. Compare retention times to racemic mixtures .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates. Monitor enantiomeric excess (ee) via polarimetry .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .

Advanced Applications

Q. What methodologies enable the design of derivatives with enhanced metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the bromine with electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism. Test stability in liver microsomes .

- Deuterium Labeling : Introduce deuterium at benzylic positions to slow CYP450-mediated degradation. Confirm via NMR .

Q. How can in silico docking studies guide the compound’s use in neurological drug discovery?

- Methodological Answer :

- Target Identification : Dock the compound into serotonin (5-HT) or dopamine (D) receptor crystal structures (PDB: 6A93, 6CM4). Use AutoDock Vina to calculate binding energies .

- Pharmacophore Mapping : Align the trifluoromethyl and amine groups with known ligands to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.